1-(1,3-dioxaindan-5-yloxy)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yloxy)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c12-10(13)11(3-4-11)16-7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXBNEBBXKOLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)OC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitroacetate-Based Cyclopropanation
Patent outlines a method where ethyl nitroacetate reacts with 1,2-dibromoethane in dichloromethane under reflux (80–120°C) using sodium carbonate as a base. This generates a nitro-substituted cyclopropane intermediate, which is subsequently reduced and hydrolyzed to the carboxylic acid. Adapting this, the target compound could be synthesized by first forming 1-nitrocyclopropane-1-carboxylate, followed by nucleophilic displacement of the nitro group with 1,3-dioxaindan-5-ol. However, nitro group reactivity may necessitate protective strategies for the dioxaindan moiety.
Etherification and Functional Group Interconversion
Introducing the 1,3-dioxaindan-5-yloxy group necessitates ether bond formation. Patent’s use of sulfuric acid and sodium nitrite for diazotization suggests potential for in situ generation of electrophilic species capable of ether synthesis.
Williamson Ether Synthesis
A two-step sequence could involve:
-
Synthesis of 1-chlorocyclopropane-1-carboxylic acid via thionyl chloride treatment of the cyclopropane-carboxylate.
-
Reaction with 1,3-dioxaindan-5-ol under basic conditions (e.g., K₂CO₃ in DMF). This method, while standard, may face steric hindrance from the cyclopropane ring, necessitating elevated temperatures or microwave assistance.
Mitsunobu Coupling
For acid-sensitive substrates, Mitsunobu conditions (DIAD, PPh₃) could couple 1,3-dioxaindan-5-ol with a cyclopropane-carboxylic acid bearing a hydroxyl group. However, this requires prior installation of a hydroxyl group on the cyclopropane ring, adding synthetic steps.
Carboxyl Group Introduction and Optimization
Post-cyclopropanation carboxylation strategies are critical. Patent employs nitro group reduction (SnCl₂ in methanol), while Patent uses ketone oxidation. For the target compound, carboxylation via hydrolysis of nitriles or malonates is plausible.
Hydrolysis of Nitriles
Cyclopropanation of a cyanoacetate ester followed by acidic hydrolysis (H₂SO₄, H₂O) would yield the carboxylic acid. This route avoids nitro intermediates but requires handling toxic cyanide precursors.
Malonate Ester Hydrolysis
Diethyl cyclopropane-1,1-dicarboxylate could be mono-hydrolyzed using selective conditions (e.g., LiOH in THF/H₂O), preserving one ester group for subsequent etherification.
Reaction Condition Optimization
Data from the patents inform temperature, solvent, and catalyst selection:
| Step | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Cyclopropanation | Na₂CO₃ | CH₂Cl₂ | 80–120 | 65–75 | |
| Nitro Reduction | SnCl₂ | MeOH | 15–20 | 85 | |
| Ester Hydrolysis | NaOH | EtOH/H₂O | 70–90 | 90 | |
| Diazotization | NaNO₂, H₂SO₄ | H₂O | 0–5 | 70 |
Adapting these, cyclopropanation at 100°C in dichloromethane with Na₂CO₃ could achieve moderate yields, while etherification may require polar aprotic solvents (DMF, 60°C) to enhance nucleophilicity.
Challenges and Mitigation Strategies
Steric Hindrance
The cyclopropane ring’s strain and the dioxaindan group’s bulk may impede ether bond formation. Using bulky bases (e.g., DBU) or ultrasound-assisted reactions could improve kinetics.
Chemical Reactions Analysis
1-(1,3-dioxaindan-5-yloxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: The ester or ether bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,3-dioxaindan-5-yloxy)cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism by which 1-(1,3-dioxaindan-5-yloxy)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Electron-Withdrawing Groups (EWGs):
Electron-Donating Groups (EDGs):
Amino vs. Ether Linkages:
- ACC (1-aminocyclopropane-1-carboxylic acid) is a well-studied ethylene precursor in plants, interacting with ACC synthase (ACS) and ACC oxidase (ACO) enzymes . In contrast, the ether-linked dioxaindan-oxy group in the target compound likely precludes similar enzymatic activity but may confer unique binding properties.
Q & A
Q. What are the primary synthetic routes for 1-(1,3-dioxaindan-5-yloxy)cyclopropane-1-carboxylic acid?
The synthesis of this compound typically involves cyclopropanation strategies. A common method utilizes diazo compounds or carbene intermediates with catalysts such as rhodium or copper to form the strained cyclopropane ring. For example, cyclopropanation of a pre-functionalized alkene precursor (e.g., 1,3-dioxaindan-5-ol) with a carboxylic acid-bearing cyclopropane derivative can yield the target compound. Reaction conditions (e.g., solvent, temperature, catalyst loading) must be optimized to minimize ring-opening side reactions . Alternative routes may involve alkylation of glycine derivatives followed by intramolecular cyclization .
Q. What analytical techniques are recommended for characterizing this compound?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm cyclopropane ring integrity and substituent positions (e.g., 1,3-dioxaindan-5-yloxy group).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₂H₁₂O₅).
- Infrared (IR) Spectroscopy : Identification of carboxylic acid (-COOH) and ether (C-O-C) functional groups.
- X-ray Crystallography : For definitive structural elucidation, particularly to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound?
Contradictions often arise from variations in experimental design (e.g., enzyme assay conditions, cell lines). To resolve discrepancies:
- Reproducibility Checks : Replicate studies under standardized conditions (pH, temperature, solvent).
- Comparative Dose-Response Analysis : Evaluate activity across multiple concentrations.
- Structural Analog Comparison : Test structurally similar compounds (e.g., 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid) to isolate functional group contributions .
Q. What strategies optimize cyclopropane ring stability during synthesis?
Cyclopropane rings are prone to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:
- Catalyst Selection : Use mild catalysts (e.g., Rh₂(OAc)₄) to reduce side reactions.
- Low-Temperature Reactions : Conduct syntheses at ≤0°C to preserve ring integrity.
- Protective Groups : Temporarily mask the carboxylic acid group (e.g., as an ester) during reactive steps .
Q. How can researchers evaluate enzyme inhibition mechanisms using this compound?
Methodologies include:
- Molecular Docking : Computational modeling to predict binding interactions (e.g., with cysteine proteases or ethylene synthase).
- Enzyme Kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Binding Affinity Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure ΔG values (e.g., -7.2 kcal/mol for competitive inhibition in cysteine proteases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
